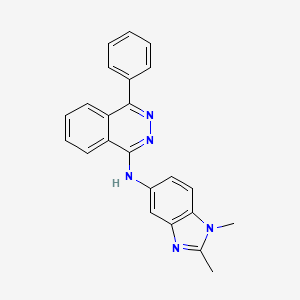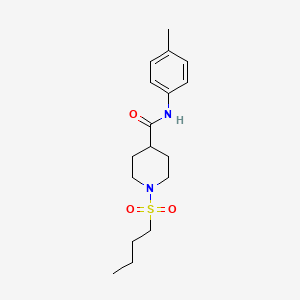![molecular formula C16H25NO3 B5425561 N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B5425561.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide, also known as U-47700, is a synthetic opioid drug that was first developed in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic and euphoric effects. However, it is important to note that the use of U-47700 for recreational purposes is illegal and highly dangerous, as it has been linked to numerous cases of overdose and death.
Wirkmechanismus
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide works by binding to the mu-opioid receptor in the brain, which is responsible for the regulation of pain, reward, and addiction. By binding to this receptor, this compound produces a powerful analgesic effect, as well as feelings of euphoria and relaxation.
Biochemical and physiological effects:
The use of this compound has been linked to a number of biochemical and physiological effects, including respiratory depression, decreased heart rate, and decreased blood pressure. These effects can be dangerous, especially when this compound is used in high doses or in combination with other drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide has several advantages for use in laboratory experiments, including its high potency and its ability to bind selectively to the mu-opioid receptor. However, its illegal status and potential for abuse make it difficult to obtain and use in research settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide, including the development of safer and more effective painkillers, the investigation of its potential as a treatment for addiction, and the exploration of its effects on the brain and behavior. However, it is important to note that any research on this compound must be conducted with caution and in accordance with ethical guidelines, due to its potential for abuse and harm.
Synthesemethoden
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The exact synthesis method is not widely known, as it is considered a controlled substance and therefore its production is illegal.
Wissenschaftliche Forschungsanwendungen
Despite its illegal status, N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide has been the subject of scientific research due to its potential as a painkiller. Studies have shown that this compound is a highly potent analgesic, with a potency that is estimated to be 7.5 times greater than that of morphine. This makes it a promising candidate for the treatment of severe pain, such as that experienced by cancer patients.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-11(17-15(18)10-16(2,3)4)12-7-8-13(19-5)14(9-12)20-6/h7-9,11H,10H2,1-6H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARBBAJOYBWTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-N-methyl-4-(4-{[(phenylacetyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5425481.png)
![4-[(methylsulfonyl)amino]-N-propylbenzenesulfonamide](/img/structure/B5425484.png)
![4-methyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5425488.png)
![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5425493.png)

![4-tert-butyl-N-(4-{N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5425521.png)
![4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol](/img/structure/B5425522.png)

![1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5425524.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylthiophene-2-carboxamide](/img/structure/B5425540.png)
![1-[2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B5425548.png)
![N-(3-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5425556.png)

![N-(4-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5425570.png)